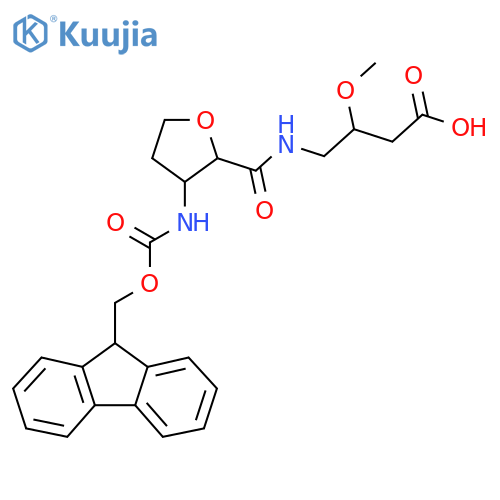

Cas no 2171609-41-7 (4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}-3-methoxybutanoic acid)

4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}-3-methoxybutanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}-3-methoxybutanoic acid

- EN300-1540413

- 4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-2-yl]formamido}-3-methoxybutanoic acid

- 2171609-41-7

-

- インチ: 1S/C25H28N2O7/c1-32-15(12-22(28)29)13-26-24(30)23-21(10-11-33-23)27-25(31)34-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,15,20-21,23H,10-14H2,1H3,(H,26,30)(H,27,31)(H,28,29)

- InChIKey: QTYTXLSNIFKPDY-UHFFFAOYSA-N

- ほほえんだ: O1CCC(C1C(NCC(CC(=O)O)OC)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 468.18965124g/mol

- どういたいしつりょう: 468.18965124g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 34

- 回転可能化学結合数: 10

- 複雑さ: 710

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 123Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}-3-methoxybutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1540413-5.0g |

4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-2-yl]formamido}-3-methoxybutanoic acid |

2171609-41-7 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1540413-100mg |

4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-2-yl]formamido}-3-methoxybutanoic acid |

2171609-41-7 | 100mg |

$2963.0 | 2023-09-26 | ||

| Enamine | EN300-1540413-0.25g |

4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-2-yl]formamido}-3-methoxybutanoic acid |

2171609-41-7 | 0.25g |

$3099.0 | 2023-06-05 | ||

| Enamine | EN300-1540413-2500mg |

4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-2-yl]formamido}-3-methoxybutanoic acid |

2171609-41-7 | 2500mg |

$6602.0 | 2023-09-26 | ||

| Enamine | EN300-1540413-50mg |

4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-2-yl]formamido}-3-methoxybutanoic acid |

2171609-41-7 | 50mg |

$2829.0 | 2023-09-26 | ||

| Enamine | EN300-1540413-0.1g |

4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-2-yl]formamido}-3-methoxybutanoic acid |

2171609-41-7 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1540413-2.5g |

4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-2-yl]formamido}-3-methoxybutanoic acid |

2171609-41-7 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1540413-250mg |

4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-2-yl]formamido}-3-methoxybutanoic acid |

2171609-41-7 | 250mg |

$3099.0 | 2023-09-26 | ||

| Enamine | EN300-1540413-5000mg |

4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-2-yl]formamido}-3-methoxybutanoic acid |

2171609-41-7 | 5000mg |

$9769.0 | 2023-09-26 | ||

| Enamine | EN300-1540413-10000mg |

4-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-2-yl]formamido}-3-methoxybutanoic acid |

2171609-41-7 | 10000mg |

$14487.0 | 2023-09-26 |

4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}-3-methoxybutanoic acid 関連文献

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}-3-methoxybutanoic acidに関する追加情報

Introduction to 4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}-3-methoxybutanoic acid and Its Significance in Modern Chemical Biology

4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}-3-methoxybutanoic acid, identified by its CAS number 2171609-41-7, represents a sophisticated compound that has garnered significant attention in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structure, combines elements of fluorene-based scaffolds with functional oxolan rings, making it a promising candidate for various biochemical applications. The presence of methoxycarbonyl and formamido groups further enhances its potential as a bioactive entity, contributing to its utility in drug discovery and molecular recognition.

The compound's structure is a testament to the ingenuity of modern synthetic chemistry, where the strategic placement of fluoren-9-yl moieties alongside 3-methoxybutanoic acid residues creates a framework that is both stable and biologically relevant. Such structural motifs are often employed in the design of novel therapeutic agents due to their ability to interact selectively with biological targets. The oxolan ring, a five-membered heterocycle, introduces additional conformational flexibility, which can be exploited to fine-tune binding affinities and pharmacokinetic properties.

In recent years, there has been a surge in research focused on the development of molecules that incorporate fluorene derivatives. The fluoren-9-yl moiety, in particular, has emerged as a valuable pharmacophore due to its favorable electronic properties and ability to engage in multiple non-covalent interactions with biological macromolecules. This has led to its incorporation into a wide range of drug candidates, including those targeting cancer, inflammation, and neurodegenerative diseases. The methoxycarbonyl group further enhances the compound's potential by providing a site for proteolytic stability and metabolic resistance, which are critical factors in drug design.

The 3-methoxybutanoic acid component of the molecule adds another layer of complexity, offering opportunities for further functionalization and derivatization. This side chain can be modified to influence solubility, bioavailability, and interactions with biological targets. Additionally, the formamido group serves as a bridge between the oxolan ring and the methoxybutanoic acid moiety, creating a scaffold that can be tailored for specific biological activities. Such structural features are often exploited in the development of peptidomimetics and protein-protein interaction inhibitors.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological behavior of complex molecules like 4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}-3-methoxybutanoic acid with unprecedented accuracy. These tools allow for the virtual screening of large libraries of compounds, identifying those with high potential for binding to specific targets. The integration of machine learning algorithms has further refined this process, enabling the rapid identification of lead compounds that can be optimized for therapeutic efficacy.

The compound's relevance extends beyond academic research; it holds promise for industrial applications in the pharmaceutical sector. Companies specializing in custom synthesis are increasingly leveraging advanced techniques to produce such complex molecules on an industrial scale. This has opened up new avenues for drug development, particularly in areas where traditional synthetic methods may fall short. The ability to produce high-purity versions of 4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}-3-methoxybutanoic acid is crucial for preclinical studies and clinical trials, ensuring that researchers have access to reliable materials for their investigations.

In conclusion, 4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}-3-methoxybutanoic acid (CAS no. 2171609-41-7) exemplifies the cutting edge of chemical biology research. Its intricate structure and versatile functional groups make it a valuable tool for exploring new therapeutic strategies. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in shaping the future of medicine and biotechnology.

2171609-41-7 (4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}-3-methoxybutanoic acid) 関連製品

- 2229604-64-0(2-(1-bromo-2-methylpropan-2-yl)-1-methoxy-4-nitrobenzene)

- 2138193-57-2(methyl 2-fluoro-4-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate)

- 1797596-61-2((Furan-3-yl)methyl 2-(methylsulfanyl)pyridine-4-carboxylate)

- 1721-51-3(D-alpha-Tocotrienol)

- 1349716-35-3(5-[3-(hydroxymethyl)phenyl]furan-2-carbonitrile)

- 2228302-84-7(tert-butyl 5,5-dimethyl-2-(2-oxoethyl)piperidine-1-carboxylate)

- 2229328-30-5(3-3-(methoxymethyl)furan-2-ylpropane-1-thiol)

- 130464-06-1(methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate)

- 946266-07-5(3-fluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide)

- 1284265-31-1(alpha-Cyclohexyl-2,6-difluoro-4-methoxybenZenemethanol)